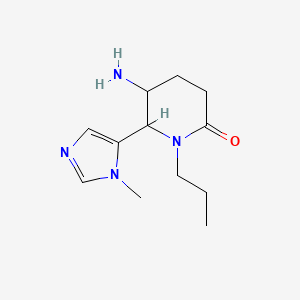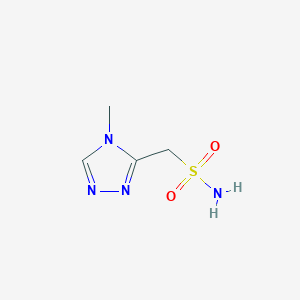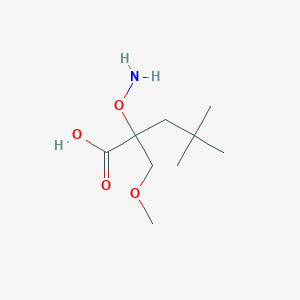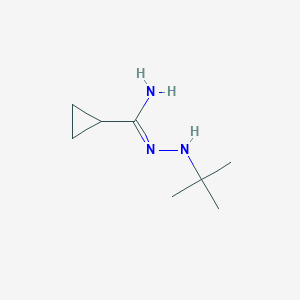
5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one is a complex organic compound that features a piperidinone core substituted with an amino group, a methyl-imidazole moiety, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidinone core, followed by the introduction of the amino group and the methyl-imidazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-fluoro-5-(1-methyl-1H-imidazol-2-yl)sulfanyl-N-1,3-thiazol-2-ylbenzamide
- 1-methyl-1H-imidazol-2-ylmethanol
- 1-butyl-1H-imidazol-4-ylmethanol
Highlighting Uniqueness
Compared to similar compounds, 5-amino-6-(1-methyl-1H-imidazol-5-yl)-1-propylpiperidin-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H20N4O |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
5-amino-6-(3-methylimidazol-4-yl)-1-propylpiperidin-2-one |
InChI |
InChI=1S/C12H20N4O/c1-3-6-16-11(17)5-4-9(13)12(16)10-7-14-8-15(10)2/h7-9,12H,3-6,13H2,1-2H3 |
InChI Key |
KYQPKRFMRALAID-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C(CCC1=O)N)C2=CN=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(2-Methoxyethyl)-1H-pyrrol-2-yl]piperidine](/img/structure/B13243122.png)


![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine hydrochloride](/img/structure/B13243140.png)









